Methoxypropyl acetate
Overview
Description
Methoxypropyl acetate, also known as 1-Methoxy-2-propyl acetate or Propylene glycol monomethyl ether-1, 2-acetate, is a medium-volatility solvent with a mild odour . It does not contain any hydroxyl groups and has good solvent power for numerous resins and dyes . Its main applications are in the coatings and printing inks, where it can replace ethoxyethyl acetate in many cases .
Synthesis Analysis
Methoxypropyl acetate is produced when ethylene, or propylene, oxide is reacted with alcohol. This forms glycol monoethers which are then esterified with acetic acid to produce Methoxypropyl acetate .
Molecular Structure Analysis
The molecular formula of Methoxypropyl acetate is C6H12O3 . The average mass is 132.158 Da and the monoisotopic mass is 132.078644 Da .
Chemical Reactions Analysis
By virtue of its ether and ester groups, Methoxypropyl acetate enters into reactions that are characteristic of ethers and esters . It displays their solvent power and dissolves numerous natural and synthetic resins, waxes, fats, and oils .
Physical And Chemical Properties Analysis
Methoxypropyl acetate is a clear, slightly hygroscopic liquid with a mild odour . It is freely miscible with most common organic solvents, but has only limited miscibility with water . It has a specific gravity of 0.965 and a flash point of 42° C (closed cup) .
Scientific Research Applications
Diesel Fuel Additive
Methoxypropyl acetate (MPA) has been studied for its potential as a diesel fuel additive. Research indicates that when added to diesel, it can reduce exhaust smoke, leading to cleaner emissions. A study investigated the effects of various concentrations of MPA on engine performance, revealing that it could decrease maximum cylinder pressure, shorten ignition delays and combustion duration, and reduce emissions of smoke, hydrocarbons (HC), and carbon monoxide (CO) (Gong Yanfeng et al., 2007).
Coatings and Pigments
In the realm of coatings and pigments, MPA plays a significant role. A study focused on the stability and properties of pigment paste assemblies using MPA as a medium. It used techniques like inverse gas chromatography and thermal analysis to examine the interactions within these coatings formulations, providing insights into their stability and dispersion properties (J. Guthrie & M. Kunaver, 1994).
Pharmaceutical Applications
MPA's relevance extends to pharmaceutical applications as well. In research on cellulose acetate phthalate/hydroxypropyl cellulose blends, its role in influencing rheological properties and microstructures was examined. This study, which involved techniques like atomic force microscopy and Fourier transform infrared spectroscopy, is valuable for understanding MPA's role in the pharmaceutical domain, particularly in drug formulation and delivery systems (A. Dobos et al., 2012).
Chemical Synthesis and Catalysis
The application of MPA in chemical synthesis and catalysis is another important area. Research demonstrates its use in the selective protection of sugars and oligosaccharides, crucial in various syntheticprocesses. For example, 2-Methoxypropene, a compound related to MPA, was used to convert carbohydrates into cyclic isopropylidene acetals under kinetic control. This process is particularly valuable in the synthesis of partially protected sugars, which are important intermediates in chemical synthesis (E. Fanton et al., 1980).
Biochemical Research
In biochemical research, MPA and related compounds have been used as tools to study enzymatic reactions. One study used methoxyamine, a derivative of MPA, to investigate the reactions catalyzed by uracil-DNA glycosylase and AP endodeoxyribonuclease. This research provides insights into DNA repair mechanisms and could have implications for understanding genetic stability and mutations (M. Liuzzi & M. Talpaert-Borlé, 1985).
Environmental Monitoring
MPA and its derivatives are also utilized in environmental monitoring. For instance, a bioelectrochemical sensor was developed to monitor acetate, a key intermediate in methanogenesis during anaerobic digestion. This sensor, using a microbial electrochemical system, demonstrates the potential of MPA derivatives in environmental monitoring and control of bioprocesses (Hao Sun et al., 2019).
Occupational Health
In the context of occupational health, studies have assessed the exposure of workers to various solvents, including MPA and its derivatives. These studies are crucial in understanding and mitigating the risks associated with chronic exposure to industrial chemicals (Seok Won Lee et al., 2014).
Mechanism of Action
Safety and Hazards
Methoxypropyl acetate is flammable and its vapors may form explosive mixtures with air . Vapors may travel to the source of ignition and flash back. Containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors . It is advised to handle in accordance with good industrial hygiene and safety practice .
Future Directions
Methoxypropyl acetate has several applications in industries such as coatings, printing inks, adhesives, ball pen pastes, dyes in furniture polishes or wood stains, dye solutions and pastes for printing and colouring leather and textiles . It is also used as a binder for core sands in foundries . As it has good solvent power for many resins and dyes, it is expected to find more applications in the future .
properties
IUPAC Name |
1-methoxypropyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4-6(8-3)9-5(2)7/h6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXXZBQODQDCOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxypropyl acetate | |
CAS RN |
84540-57-8 | |
Record name | Isopropylene glycol monomethyl ether acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methoxypropyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.569 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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